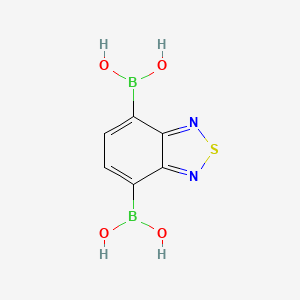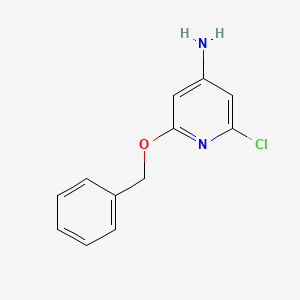![molecular formula C12H6ClF3N2 B3177183 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline CAS No. 136773-68-7](/img/structure/B3177183.png)
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
概要
説明
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a chemical compound with the molecular formula C12H6ClF3N2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline involves aromatic nucleophilic substitution . It has been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Quinoxaline derivatives, including 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline, have been synthesized via various methods and strategies . They have been used in the synthesis of pyrrolo [1,2-a]quinoxalines .Physical And Chemical Properties Analysis
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a white to light yellow crystal powder . It is soluble in chloroform .科学的研究の応用
Pharmaceutical Applications
The trifluoromethyl group, which is present in “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline”, is found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities . Therefore, “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure to “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline”, are used in the agrochemical industry . They are used in the protection of crops from pests . Given the structural similarity, “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” could potentially have similar applications.
Cancer Therapy
Compounds similar to “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline”, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are used as scaffolds for developing potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy .
Treatment of Inflammatory Skin Disorders
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound similar to “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline”, is also used in the development of treatments for inflammatory skin disorders like atopic dermatitis .
Synthesis of Quinoxaline Derivatives
“4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” could potentially be used in the synthesis of quinoxaline derivatives . These derivatives have various applications in different fields.
In Vitro Cytotoxicity
Compounds similar to “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” have been examined for in vitro cytotoxicity in various cancer cell lines . Therefore, “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” could potentially be used in similar research applications.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Derivatives of pyrrolo[1,2-a]quinoxalines have been studied as ligands of 5-ht3 receptors, inhibitors of human protein kinase ck2, akt kinase, enzymes rad51, faah, and magl, as well as the protein tyrosine phosphatase 1b .
Mode of Action
It’s known that quinoxaline derivatives can intercalate dna , which might suggest a similar mechanism for this compound.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Derivatives of pyrrolo[1,2-a]quinoxalines have shown to possess analgesic, antileukemic, and tuberculostatic activity .
特性
IUPAC Name |
4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2/c13-11-10-2-1-5-18(10)9-4-3-7(12(14,15)16)6-8(9)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKZJOZUFVVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568776 | |
| Record name | 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136773-68-7 | |
| Record name | 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)







